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molecular formula C3H6O B094198 Methyl vinyl ether CAS No. 107-25-5

Methyl vinyl ether

Cat. No. B094198
M. Wt: 58.08 g/mol
InChI Key: XJRBAMWJDBPFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06214956B1

Procedure details

A 1-liter Buchi pressure reactor was sparged with nitrogen and charged with 400 ml (300 g, 5.16 mol) of methyl vinyl ether (MVE), 0.55 g Trigonox® 21 (t-butylperoxy-2-ethylhexanoate, an initiator made by Akzo Nobel Chemicalls, Inc.), a concentration of 0.08% by weight based on copolymer obtained, and with 0.034 g of acetaldehyde, or 0.01% by weight based on total weight of the reaction system. The precharged reactor was heated to 75° C., with agitation, over 15 min. Then 41 g (0.418 mol) of molten maleic anhydride (MAN), was fed in over 1 hour, resulting in a MVE/MAN mole ratio of 12.3. The solids content of the resulting mixture was 16%. The temperature of 75° C. was maintained for 1.5 hours. Then excess MVE was stripped off, whereupon the pressure dropped to atmospheric. Upon opening the reactor, a fine, free-flowing copolymer powder was observed. The product was dried in a vacuum oven at 65° C. for 4 hours. A total of 64.8 g (99.37 % of theoretical yield) of product was obtained. 13C NMR analysis the product indicated a 1:1 MVE/MAN copolymer having a specific viscosity (SV) of 4.1 (1% w/v polymer solution in MEK at 25° C.). The product was odorless and tasteless (2.5% aqueous solution, pH 7).
Quantity
400 mL
Type
reactant
Reaction Step One
Name
t-butylperoxy-2-ethylhexanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.034 g
Type
reactant
Reaction Step Two
[Compound]
Name
molten
Quantity
41 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH3:4])=[CH2:2].C(OOC(CC)(CCCC)C([O-])=O)(C)(C)C.C(=O)C.[C:24]1(=[O:30])[O:29][C:27](=[O:28])[CH:26]=[CH:25]1>>[CH:1]([O:3][CH3:4])=[CH2:2].[C:27]1(=[O:28])[O:29][C:24](=[O:30])[CH:25]=[CH:26]1 |f:4.5|

Inputs

Step One
Name
Quantity
400 mL
Type
reactant
Smiles
C(=C)OC
Name
t-butylperoxy-2-ethylhexanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OOC(C(=O)[O-])(CCCC)CC
Step Two
Name
Quantity
0.034 g
Type
reactant
Smiles
C(C)=O
Step Three
Name
molten
Quantity
41 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1-liter Buchi pressure reactor was sparged with nitrogen
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
was fed in over 1 hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
C(=C)OC.C1(\C=C/C(=O)O1)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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